Mequinol and tretinoin
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Overview
Description
Mequinol and tretinoin are a combination of compounds used primarily in dermatology for the treatment of hyperpigmentation disorders such as solar lentigines (age spots) and melasmaTretinoin, a derivative of vitamin A, is a retinoid that promotes skin cell turnover and enhances the penetration of mequinol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mequinol can be synthesized through the methylation of hydroquinone using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions .
Tretinoin is synthesized from beta-ionone, which undergoes a series of reactions including condensation, oxidation, and isomerization. The final step involves the oxidation of retinal to tretinoin using an oxidizing agent such as potassium permanganate .
Industrial Production Methods
Industrial production of mequinol involves the same methylation process but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. Tretinoin production in an industrial setting involves large-scale synthesis from beta-ionone, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Reduction: Tretinoin can be reduced to retinol, another form of vitamin A, under certain conditions.
Substitution: Mequinol can undergo nucleophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride,
Properties
CAS No. |
263878-34-8 |
---|---|
Molecular Formula |
C27H36O4 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid;4-methoxyphenol |
InChI |
InChI=1S/C20H28O2.C7H8O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;1-9-7-4-2-6(8)3-5-7/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);2-5,8H,1H3/b9-6+,12-11+,15-8+,16-14+; |
InChI Key |
VXWIYJTXZWNXJP-ABAXVIISSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C.COC1=CC=C(C=C1)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.COC1=CC=C(C=C1)O |
Origin of Product |
United States |
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